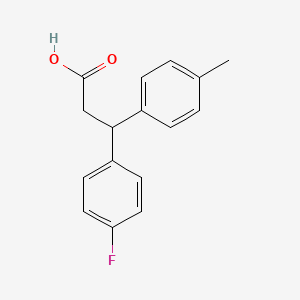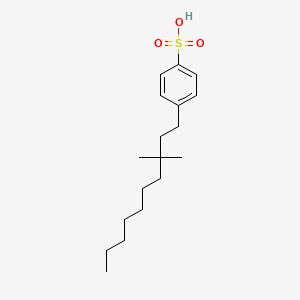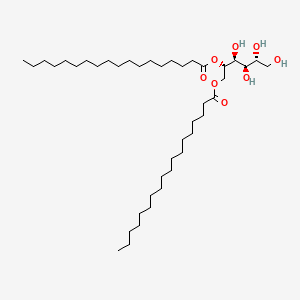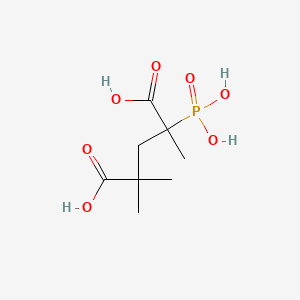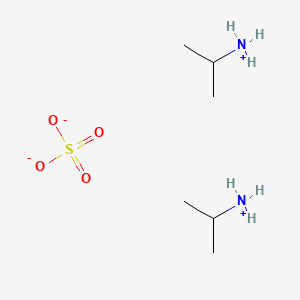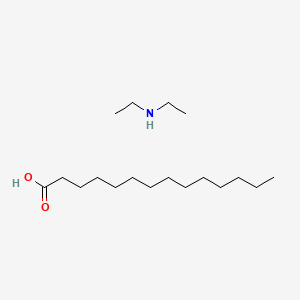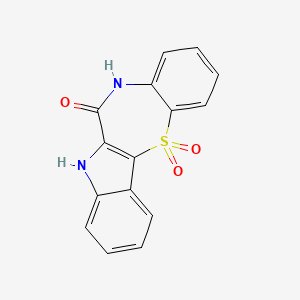
5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 12,12-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 12,12-dioxide: is a heterocyclic compound that belongs to the class of indole derivatives This compound is characterized by its unique fused ring structure, which includes an indole moiety and a benzothiazepine ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-on, 12,12-Dioxid beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Indol- und Benzothiazepinvorläufer unter kontrollierten Bedingungen. Die Reaktionsbedingungen erfordern häufig die Verwendung von starken Säuren oder Basen, erhöhten Temperaturen und spezifischen Katalysatoren, um die Bildung der kondensierten Ringstruktur zu ermöglichen.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion dieser Verbindung großtechnische Batchreaktionen mit optimierten Bedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungstechniken, wie z. B. Chromatographie und Kristallisation, kann die Effizienz des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Indolrest, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können auf die Dioxidfunktionsgruppe abzielen und sie in verschiedene reduzierte Formen umwandeln.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen an den Indol- oder Benzothiazepinringen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden unter verschiedenen Bedingungen eingesetzt, einschließlich saurer oder basischer Umgebungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Chinonderivaten führen, während Reduktion zu hydroxylierten oder aminierten Verbindungen führen kann. Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Derivaten führen.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Medizin: Die Verbindung wird wegen ihrer potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende, krebshemmende und antimikrobielle Aktivitäten.
Industrie: Sie wird aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien, wie z. B. Polymere und Farbstoffe, verwendet.
5. Wirkmechanismus
Der Mechanismus, durch den 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-on, 12,12-Dioxid seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren und andere Proteine sein, die an verschiedenen zellulären Signalwegen beteiligt sind. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen mit hoher Spezifität zu binden, ihre Aktivität zu modulieren und zu verschiedenen biologischen Effekten zu führen.
Wirkmechanismus
The mechanism by which 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 12,12-dioxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various cellular pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-on
- 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-on, 12,12-Dihydro
Vergleich:
Im Vergleich zu seinen Analogen ist 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-on, 12,12-Dioxid aufgrund des Vorhandenseins der Dioxidfunktionsgruppe einzigartig. Diese funktionelle Gruppe erhöht ihre chemische Reaktivität und ihre potenziellen Anwendungen. Die einzigartige kondensierte Ringstruktur der Verbindung trägt ebenfalls zu ihren besonderen Eigenschaften bei und macht sie zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.
Eigenschaften
CAS-Nummer |
206256-13-5 |
|---|---|
Molekularformel |
C15H10N2O3S |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
12,12-dioxo-5,7-dihydroindolo[3,2-b][1,5]benzothiazepin-6-one |
InChI |
InChI=1S/C15H10N2O3S/c18-15-13-14(9-5-1-2-6-10(9)16-13)21(19,20)12-8-4-3-7-11(12)17-15/h1-8,16H,(H,17,18) |
InChI-Schlüssel |
NEQFULQJXNIORT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)NC4=CC=CC=C4S3(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




